

Chemical and physical properties of O-Acetylgalanthamine

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Compound of Interest		
Compound Name:	O-Acetylgalanthamine	
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O-Acetylgalanthamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetylgalanthamine is a derivative of galanthamine, a well-established acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease. As an acetylated analogue, **O-Acetylgalanthamine** is of significant interest for its potential as a starting material in the synthesis of other galanthamine derivatives and for its own pharmacological profile.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties, spectroscopic data, and relevant experimental methodologies for **O-Acetylgalanthamine**.

Chemical and Physical Properties

O-Acetylgalanthamine is a natural product that can be isolated from plants of the Narcissus genus, such as Narcissus pseudonarcissus.[2] While extensive experimental data on some of its physical properties are not readily available in the public literature, its core chemical identifiers and computed properties are well-documented.

Table 2.1: Chemical Identifiers and Physical Properties of **O-Acetylgalanthamine**



Property	Value	Reference(s)
IUPAC Name	[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0 ¹ , ¹² .0 ⁶ , ¹⁷]h eptadeca-6(17),7,9,15-tetraen-14-yl] acetate	[2]
Synonyms	Galanthamine Acetate, O- Acetylgalanthamine	[1][2]
CAS Number	25650-83-3	
Molecular Formula	C19H23NO4	
Molecular Weight	329.39 g/mol	
Melting Point	Data not available	-
Boiling Point	Data not available	_
Solubility	Data not available	_
pKa (Predicted)	The tertiary amine group is expected to have a pKa in the range of 8.0-9.0, typical for similar alkaloid structures.	_
XLogP3 (Computed)	2.4	-

Spectroscopic Data Analysis

Detailed spectroscopic analysis is crucial for the identification and characterization of **O-Acetylgalanthamine**. While a complete set of published spectra is not available, the expected spectral features can be inferred from its chemical structure and data on related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3.1.1: Predicted ¹H NMR Chemical Shifts for **O-Acetylgalanthamine** (Predicted based on typical chemical shift ranges for functional groups)



Proton Type	Approximate Chemical Shift (δ, ppm)	Multiplicity (Expected)
Aromatic protons (Ar-H)	6.5 - 7.0	Doublet, Doublet
Vinylic protons (-CH=CH-)	5.8 - 6.2	Multiplet
Acetal proton (-O-CH-O-)	~4.5	Multiplet
Methoxy protons (-OCH₃)	~3.8	Singlet
N-Methyl protons (-NCH₃)	~2.4	Singlet
Methylene protons (-CH ₂ -)	1.5 - 3.5	Multiplets
Acetyl methyl protons (- COCH ₃)	~2.1	Singlet
Ester-adjacent proton (-CH-OAc)	~5.0	Multiplet

Table 3.1.2: Predicted ¹³C NMR Chemical Shifts for **O-Acetylgalanthamine** (Predicted based on typical chemical shift ranges for functional groups)

Carbon Type	Approximate Chemical Shift (δ , ppm)
Ester Carbonyl (C=O)	170 - 175
Aromatic/Vinylic Carbons (C=C)	110 - 150
Acetal Carbon (-O-C-O-)	85 - 95
Methoxy Carbon (-OCH₃)	55 - 60
N-Methyl Carbon (-NCH₃)	~42
Methylene/Methine Carbons (-CH2-, -CH-)	20 - 90
Acetyl Methyl Carbon (-COCH₃)	~21

Infrared (IR) Spectroscopy



The IR spectrum of **O-Acetylgalanthamine** is expected to show characteristic absorption bands corresponding to its main functional groups.

Table 3.2.1: Expected Characteristic IR Absorption Bands for **O-Acetylgalanthamine**

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group	Intensity
~3100 - 3000	C-H Stretch	Aromatic/Vinylic	Medium
~2950 - 2850	C-H Stretch	Aliphatic	Strong
~1735	C=O Stretch	Ester	Strong
~1600, ~1500	C=C Stretch	Aromatic Ring	Medium
~1240	C-O Stretch (asymmetric)	Acetate Ester	Strong
~1100	C-O Stretch	Aryl Ether	Medium

Mass Spectrometry (MS)

Mass spectrometry data from PubChem indicates the following precursor ions for **O-Acetylgalanthamine**. The fragmentation pattern would likely be dominated by the neutral loss of acetic acid or the cleavage of the acetyl group.

Table 3.3.1: Mass Spectrometry Data for **O-Acetylgalanthamine**

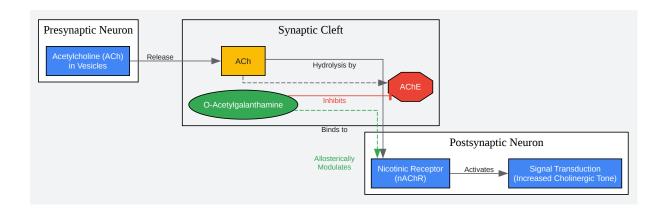
Ion Adduct	Precursor m/z (Experimental)	
[M+H] ⁺	330.1698	
[M+Na] ⁺	352.1491	

Pharmacological Properties and Mechanism of Action



The primary pharmacological action of **O-Acetylgalanthamine** is derived from its parent compound, galanthamine. It functions through a dual mechanism:

- Acetylcholinesterase (AChE) Inhibition: It acts as a competitive and reversible inhibitor of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, it increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is the principal mechanism for its therapeutic effects in conditions characterized by a cholinergic deficit.
- Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Galanthamine and its
 derivatives also act as positive allosteric modulators (PAMs) on nAChRs. It binds to a site on
 the receptor that is distinct from the acetylcholine binding site. This binding potentiates the
 receptor's response to acetylcholine, further enhancing cholinergic signaling. This
 modulation of nAChRs may contribute to its cognitive-enhancing effects.



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Caption: Dual mechanism of **O-Acetylgalanthamine** action in the cholinergic synapse.

Experimental Protocols

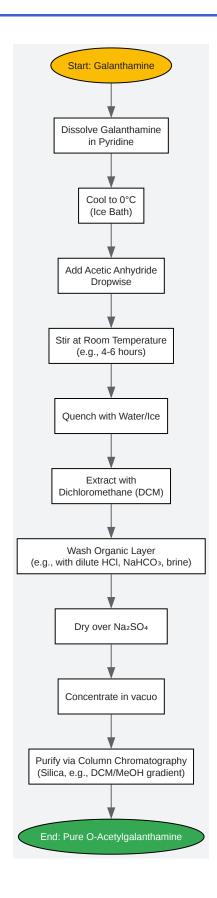
The following sections provide detailed methodologies for the synthesis, analysis, and biological evaluation of **O-Acetylgalanthamine**.



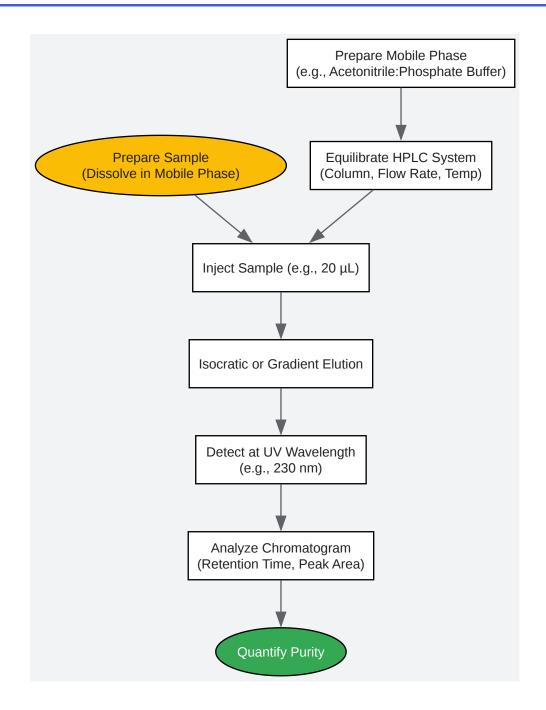
Synthesis of O-Acetylgalanthamine

O-Acetylgalanthamine can be synthesized from its parent compound, galanthamine, via a standard acetylation reaction.

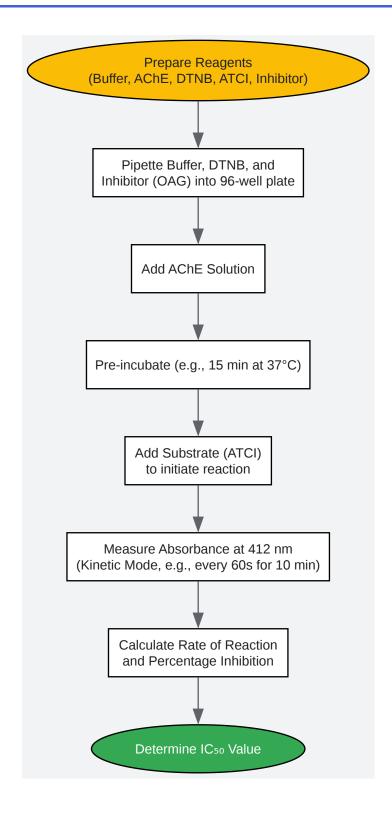












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References

- 1. Effect of galantamine on the human alpha7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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